

# In-Depth Technical Guide: Discovery and Synthesis of Cap-dependent Endonuclease-IN-2

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## Compound of Interest

Compound Name: *Cap-dependent endonuclease-IN-2*

Cat. No.: *B15563220*

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## Introduction

The emergence of drug-resistant influenza strains continues to pose a significant global health threat, necessitating the development of novel antiviral agents with unique mechanisms of action. One of the most promising targets for anti-influenza drug discovery is the cap-dependent endonuclease (CEN), an essential enzyme for viral transcription. The influenza virus RNA polymerase, a heterotrimeric complex of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA), utilizes this endonuclease activity, located in the PA subunit, to cleave the 5' caps from host pre-mRNAs. This process, known as "cap-snatching," generates primers for the synthesis of viral mRNA, making the inhibition of this endonuclease a critical strategy to disrupt viral replication.

This technical guide provides a comprehensive overview of the discovery and synthesis of **Cap-dependent endonuclease-IN-2**, a potent inhibitor of this viral enzyme. This compound, identified as compound 28 in patent WO2019052565A1, has demonstrated significant inhibitory effects on the RNA polymerase activity of influenza A virus, highlighting its potential as a promising candidate for further preclinical and clinical development.<sup>[1][2]</sup> This document will detail the quantitative biological data, experimental protocols for its evaluation, and a step-by-step synthesis process, providing a valuable resource for researchers in the field of antiviral drug development.

## Quantitative Biological Data

The inhibitory activity of **Cap-dependent endonuclease-IN-2** against the influenza A virus RNA polymerase was evaluated and compared with existing treatments. The following table summarizes the key quantitative data disclosed in the patent documentation.

Compound	IC50 (nM) against Influenza A/WSN/33 RNA Polymerase
Cap-dependent endonuclease-IN-2 (Compound 28)	5.8
Oseltamivir	>10000
Baloxavir Acid	2.1

## Experimental Protocols

### Influenza Virus RNA Polymerase Activity Assay

The evaluation of the inhibitory activity of **Cap-dependent endonuclease-IN-2** was performed using an in vitro influenza virus RNA polymerase assay. This assay measures the ability of the compound to inhibit the transcription of a model viral RNA template by the viral RNA polymerase complex.

Materials:

- Recombinant influenza A/WSN/33 virus RNA polymerase complex (PA, PB1, PB2 subunits)
- vRNA template (e.g., a short synthetic RNA oligonucleotide with the conserved 5' and 3' ends of an influenza virus genome segment)
- ApG dinucleotide primer
- Radionuclide-labeled nucleoside triphosphates (e.g., [ $\alpha$ - $^{32}$ P]GTP)
- Non-labeled nucleoside triphosphates (ATP, CTP, UTP)
- Reaction buffer (containing Tris-HCl, MgCl<sub>2</sub>, DTT, and NaCl)

- Test compound (**Cap-dependent endonuclease-IN-2**) and control compounds (e.g., Oseltamivir, Baloxavir Acid)
- Polyacrylamide gel electrophoresis (PAGE) apparatus and reagents
- Phosphorimager system for detection

Procedure:

- The reaction mixture is prepared by combining the reaction buffer, recombinant influenza RNA polymerase, vRNA template, and ApG primer.
- The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
- The transcription reaction is initiated by the addition of the mixture of radionuclide-labeled and non-labeled nucleoside triphosphates.
- The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- The reaction is terminated by the addition of a stop solution (e.g., formamide containing tracking dyes).
- The RNA products are denatured by heating and then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
- The gel is dried and the radiolabeled RNA transcripts are visualized and quantified using a phosphorimager.
- The intensity of the transcript bands in the presence of the inhibitor is compared to the control to determine the percentage of inhibition.
- The IC<sub>50</sub> value, the concentration of the inhibitor that causes a 50% reduction in RNA polymerase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## Synthesis of Cap-dependent endonuclease-IN-2 (Compound 28)

The synthesis of **Cap-dependent endonuclease-IN-2** is a multi-step process as outlined in the patent documentation WO2019052565A1. The key steps are described below.

### Starting Materials:

- (R)-7-hydroxy-12-((S)-6-methoxy-2,3-dihydro-1H-inden-1-yl)-3,4,12,12a-tetrahydro-1H-[1][3]oxazino[3,4-c]pyrido[2,1-f][1][2][3]triazine-6,8-dione
- (Chloromethyl)methyl carbonate
- Potassium carbonate
- N,N-Dimethylformamide (DMF)

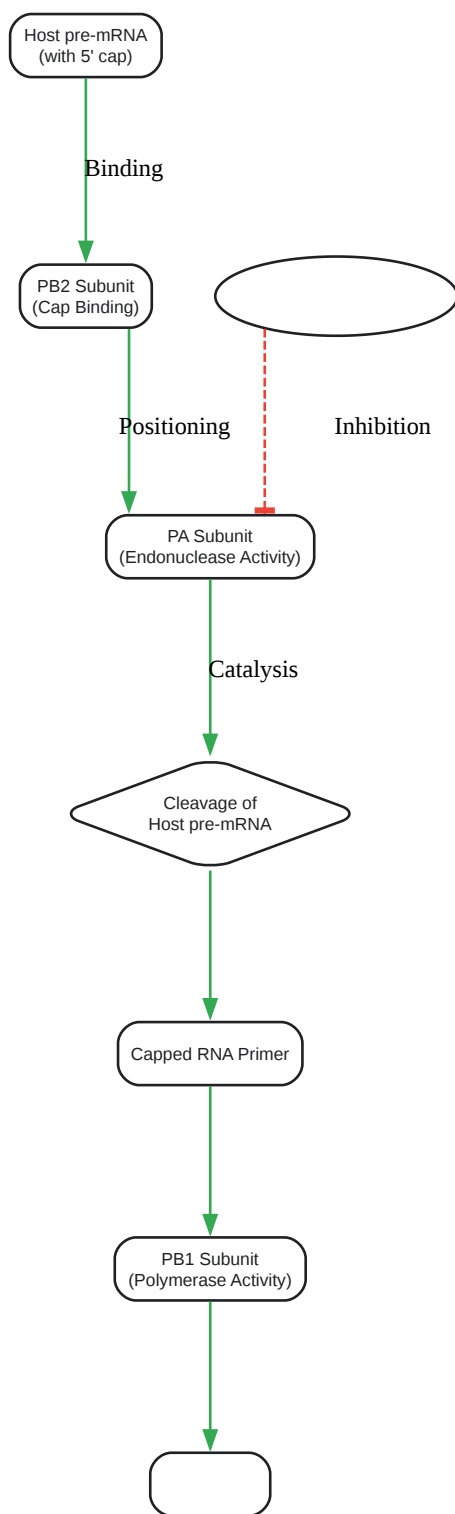
### Procedure:

- Step 1: Synthesis of the Intermediate (R)-7-hydroxy-12-((S)-6-methoxy-2,3-dihydro-1H-inden-1-yl)-3,4,12,12a-tetrahydro-1H-[1][3]oxazino[3,4-c]pyrido[2,1-f][1][2][3]triazine-6,8-dione. The synthesis of this core intermediate involves a multi-step sequence which is detailed in the referenced patent.
- Step 2: Prodrug Formation. To a solution of (R)-7-hydroxy-12-((S)-6-methoxy-2,3-dihydro-1H-inden-1-yl)-3,4,12,12a-tetrahydro-1H-[1][3]oxazino[3,4-c]pyrido[2,1-f][1][2][3]triazine-6,8-dione (1 equivalent) in N,N-dimethylformamide (DMF) is added potassium carbonate (2 equivalents).
- The mixture is stirred at room temperature for 30 minutes.
- (Chloromethyl)methyl carbonate (1.5 equivalents) is then added dropwise to the reaction mixture.
- The reaction is stirred at room temperature for an additional 2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the final compound, **Cap-dependent endonuclease-IN-2**.

## Visualizations

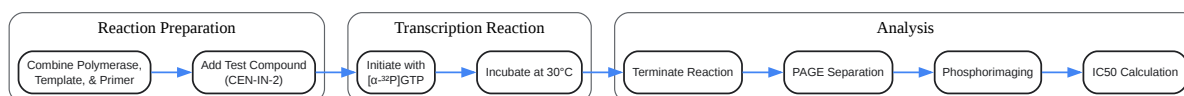
### Signaling Pathway: Influenza Virus Cap-Snatching Mechanism



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Caption: Inhibition of the influenza virus cap-snatching mechanism by **Cap-dependent endonuclease-IN-2**.

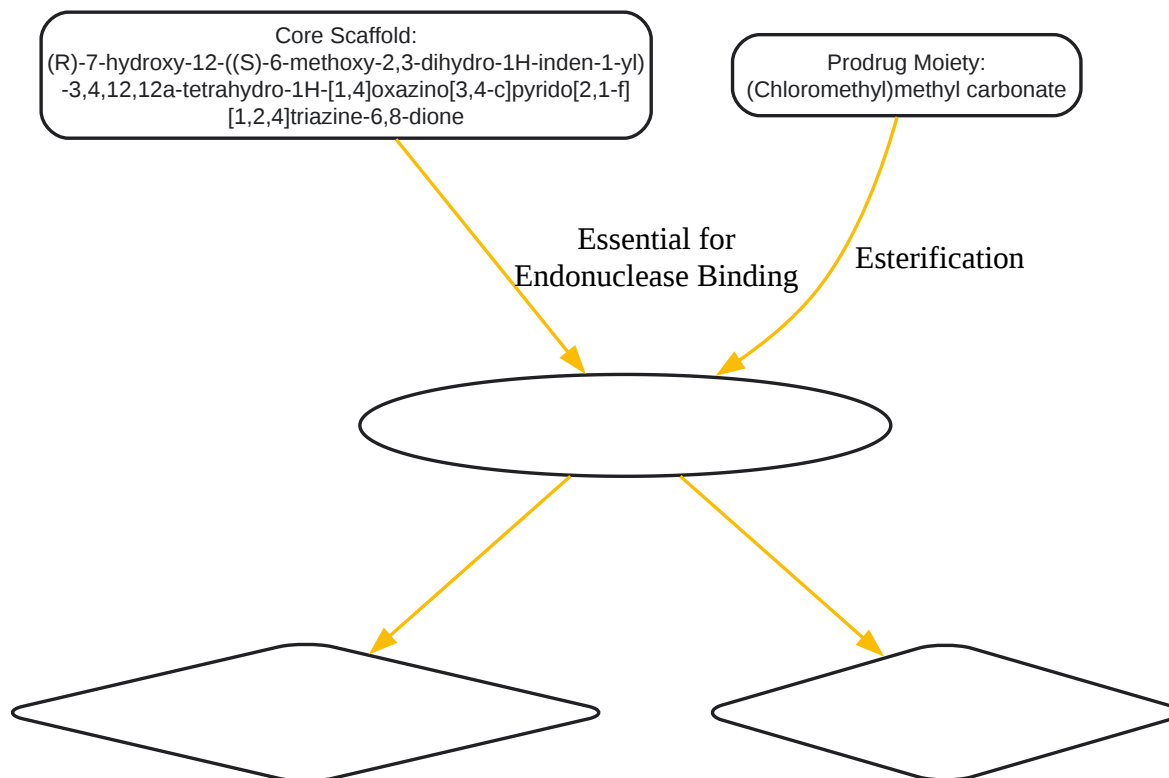
## Experimental Workflow: In Vitro RNA Polymerase Assay



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Caption: Workflow for determining the IC50 of **Cap-dependent endonuclease-IN-2**.

## Logical Relationship: Structure-Activity Relationship (SAR) Insights



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Caption: Key structural features contributing to the activity of **Cap-dependent endonuclease-IN-2**.

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## References

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- 3. WO2013128399A1 - REAL-TIME PCR DETECTION OF SEASONAL INFLUENZA H1, H3 and B SUBTYPES - Google Patents [patents.google.com]
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